molecular formula C14H16BrN3O3S B11255393 3-(4-Bromophenyl)-8-(methylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

3-(4-Bromophenyl)-8-(methylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B11255393
M. Wt: 386.27 g/mol
InChI Key: PTJHYSBTEDYVLZ-UHFFFAOYSA-N
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Description

3-(4-BROMOPHENYL)-8-METHANESULFONYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-8-METHANESULFONYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multiple steps, including esterification, one-pot heterocyclization, and etherification reactions . The reaction conditions often require specific catalysts and solvents to ensure the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and cost-efficiency. These methods often involve large-scale reactions under controlled conditions, utilizing advanced technologies to ensure consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMOPHENYL)-8-METHANESULFONYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-BROMOPHENYL)-8-METHANESULFONYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-(4-BROMOPHENYL)-8-METHANESULFONYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-BROMOPHENYL)-8-METHANESULFONYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE include other spirocyclic derivatives such as spirotetramat and spirodiclofen . These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

The uniqueness of 3-(4-BROMOPHENYL)-8-METHANESULFONYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE lies in its specific combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H16BrN3O3S

Molecular Weight

386.27 g/mol

IUPAC Name

3-(4-bromophenyl)-8-methylsulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C14H16BrN3O3S/c1-22(20,21)18-8-6-14(7-9-18)16-12(13(19)17-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,19)

InChI Key

PTJHYSBTEDYVLZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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